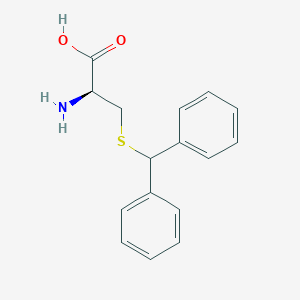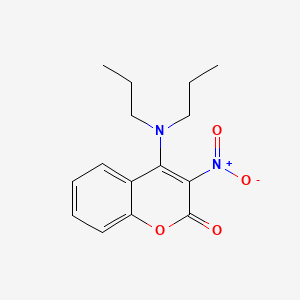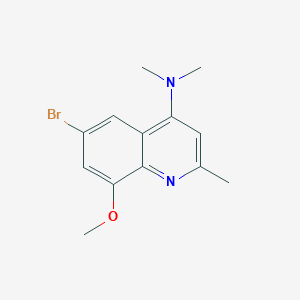
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is an organic compound with the molecular formula C19H25N3 and a molecular weight of 295.42 g/mol It is characterized by the presence of a diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline typically involves the reaction of 4-(1,4-diazepan-1-yl)benzaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the diazepane ring or the aniline group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparaison Avec Des Composés Similaires
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can be compared with other similar compounds, such as:
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)benzene: This compound has a similar structure but lacks the aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)pyridine: This compound contains a pyridine ring instead of an aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)phenol: This compound has a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
106027-37-6 |
|---|---|
Formule moléculaire |
C19H25N3 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-[1-[4-(1,4-diazepan-1-yl)phenyl]ethyl]aniline |
InChI |
InChI=1S/C19H25N3/c1-15(16-3-7-18(20)8-4-16)17-5-9-19(10-6-17)22-13-2-11-21-12-14-22/h3-10,15,21H,2,11-14,20H2,1H3 |
Clé InChI |
QYBCUVHPHXLGEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N3CCCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)






![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)



